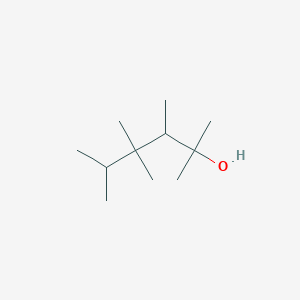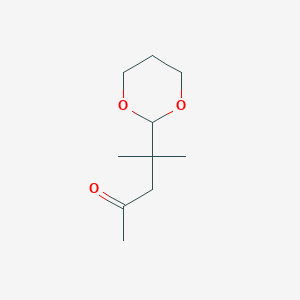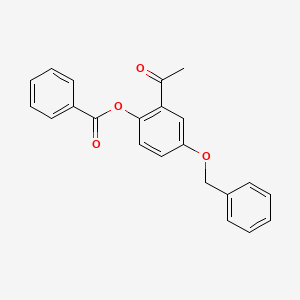![molecular formula C11H17NOS B14396307 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine CAS No. 89996-57-6](/img/structure/B14396307.png)
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a complex organic compound characterized by its unique structure, which includes a seven-membered ring fused with a thiazine ring. This compound contains 31 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . Its structure features multiple bonds, rotatable bonds, and both six-membered and seven-membered rings .
Méthodes De Préparation
The synthesis of 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves several steps, typically starting with the formation of the cyclohepta[d][1,3]thiazine core This can be achieved through various synthetic routes, including cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Applications De Recherche Scientifique
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes. Detailed studies on its molecular interactions are essential to fully understand its effects .
Comparaison Avec Des Composés Similaires
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be compared with other similar compounds, such as:
Cyclohepta[d][1,3]thiazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazine-based compounds:
Propriétés
Numéro CAS |
89996-57-6 |
|---|---|
Formule moléculaire |
C11H17NOS |
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
2-ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine |
InChI |
InChI=1S/C11H17NOS/c1-2-13-11-12-10-7-5-3-4-6-9(10)8-14-11/h2-8H2,1H3 |
Clé InChI |
XTJPEQWNEFBMBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(CCCCC2)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
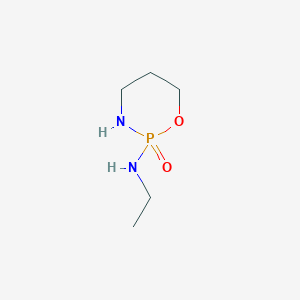
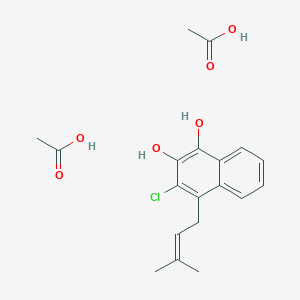
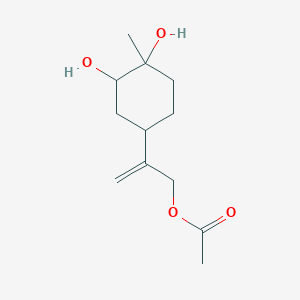
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
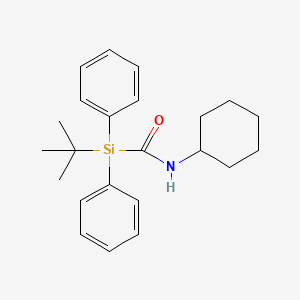
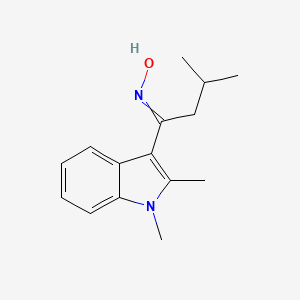
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
